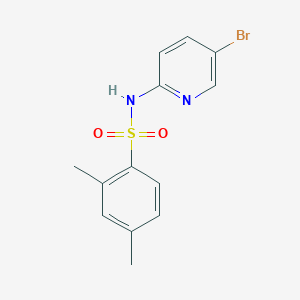![molecular formula C14H13ClFN3OS B4878889 N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4878889.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a methylpyrimidinyl group, and a sulfanyl-propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the synthesis of an intermediate compound, such as 3-chloro-4-fluoroaniline, through halogenation reactions.
Coupling Reaction: The intermediate is then coupled with 4-methylpyrimidine-2-thiol under specific conditions, such as the presence of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation reaction where the coupled product is reacted with a suitable acylating agent, such as propanoyl chloride, to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby preventing substrate binding.
Modulate Receptors: By acting as agonists or antagonists, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]butanamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylpyrimidinyl group, which may confer distinct biological activity and selectivity compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c1-8-5-6-17-14(18-8)21-9(2)13(20)19-10-3-4-12(16)11(15)7-10/h3-7,9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSWFGWKOCXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)

![N-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4878820.png)

![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)


![diisopropyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4878871.png)

![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)
![3-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4878898.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4878911.png)
